Oroxylin 7-O-glucoside

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C22H22O10 |

|---|---|

Molekulargewicht |

446.4 g/mol |

IUPAC-Name |

5-hydroxy-6-methoxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O10/c1-29-21-14(31-22-20(28)19(27)17(25)15(9-23)32-22)8-13-16(18(21)26)11(24)7-12(30-13)10-5-3-2-4-6-10/h2-8,15,17,19-20,22-23,25-28H,9H2,1H3/t15-,17-,19+,20-,22-/m1/s1 |

InChI-Schlüssel |

RQZJKRNQAPBBAP-IWLDQSELSA-N |

Isomerische SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Kanonische SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Oroxylin A 7-O-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oroxylin A 7-O-glucoside is a flavonoid glycoside predominantly found in the medicinal plants Oroxylum indicum and Scutellaria baicalensis. This document provides an in-depth technical overview of Oroxylin A 7-O-glucoside, consolidating its physicochemical properties, natural sources, and multifaceted biological activities. Detailed experimental protocols for its extraction, purification, and bioactivity assessment are presented, alongside visualizations of key signaling pathways it modulates. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

Oroxylin A 7-O-glucoside, a significant bioactive flavonoid, has garnered considerable attention for its therapeutic potential. Structurally, it is characterized by a flavone (B191248) backbone, Oroxylin A, conjugated to a glucose moiety at the 7-hydroxyl position.[1] Its diverse pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective properties, are primarily attributed to its ability to modulate various cellular signaling pathways. This guide aims to provide a detailed technical understanding of this promising natural compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Oroxylin A 7-O-glucoside is crucial for its study and application in drug development. The following tables summarize its key quantitative data.

Table 1: General and Physicochemical Properties of Oroxylin A 7-O-glucoside

| Property | Value | Reference |

| IUPAC Name | 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one | [1] |

| Molecular Formula | C₂₂H₂₂O₁₀ | [1] |

| Molecular Weight | 446.408 g/mol | [1] |

| CAS Number | 36948-77-3 | [2] |

| Solubility | Soluble in DMSO (10 mM) and dimethyl formamide. Sparingly soluble in aqueous buffers. | [2][3] |

Table 2: Spectral Data of Oroxylin A 7-O-glucoside

| Spectral Data | Values | Reference |

| ¹H-NMR (DMSO-d₆) | Anomeric proton of glucose: δ 4.98 (d, J = 7.2 Hz, H-1''); Aromatic protons: δ 6.82 (s, H-3), 7.48–7.72 (m, H-2', H-3', H-4', H-5', H-6'); Methoxy group: δ 3.89 (s, -OCH₃) | [1] |

| ¹³C-NMR (DMSO-d₆) | Carbonyl (C-4): δ 182.1; Glucose carbons: δ 105.3 (C-1''), 78.2 (C-3''), 75.8 (C-5'') | [1] |

| Mass Spectrometry (ESI-MS) | [M + Na]⁺: m/z 469.1. Fragmentation (loss of glucose): m/z 307 (aglycone ion). | [1] |

Natural Sources and Isolation

Oroxylin A 7-O-glucoside is primarily isolated from the bark of Oroxylum indicum and the roots of Scutellaria baicalensis.[1]

Experimental Protocol: Extraction and Purification from Oroxylum indicum

This protocol outlines a general method for the extraction and purification of Oroxylin A 7-O-glucoside.

1. Plant Material Preparation:

-

Dry the bark of Oroxylum indicum at room temperature.

-

Pulverize the dried bark into a fine powder.[1]

2. Extraction:

-

Macerate the powdered bark with 80% methanol (B129727) (v/v) at a 1:10 solid-to-solvent ratio for 24 hours at room temperature.[1]

-

Repeat the extraction process three times to ensure maximum yield.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator.

3. Liquid-Liquid Partitioning:

-

Suspend the concentrated extract in distilled water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

-

Oroxylin A 7-O-glucoside will predominantly be in the ethyl acetate fraction.[1]

4. Chromatographic Purification:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of chloroform and methanol.

-

Monitor the fractions using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol 9:1) and visualize under UV light.

-

Pool the fractions containing Oroxylin A 7-O-glucoside.

-

Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water and acetonitrile (B52724) gradient.[1]

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]

Biological Activities and Signaling Pathways

Oroxylin A 7-O-glucoside exhibits a wide range of biological activities, primarily through the modulation of key signaling pathways.

Anti-inflammatory Activity

Oroxylin A 7-O-glucoside demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1] This is achieved through the downregulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

Anticancer Activity

The anticancer properties of Oroxylin A 7-O-glucoside have been demonstrated in various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and oral cancer (HSC-3).[1][4] Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1][4] One of the key pathways it targets is the Notch signaling pathway, which is often dysregulated in cancer.

Neuroprotective Effects

Oroxylin A 7-O-glucoside has shown promise in protecting neuronal cells from oxidative stress and inflammation-induced damage, suggesting its potential in the management of neurodegenerative diseases.[1]

Experimental Protocols for Biological Activity

Protocol: In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)

1. Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

2. Cell Viability Assay (MTT Assay):

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Oroxylin A 7-O-glucoside for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

3. Measurement of Nitric Oxide (NO) Production:

-

Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

-

Pre-treat the cells with different concentrations of Oroxylin A 7-O-glucoside for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

4. Quantification of Pro-inflammatory Cytokines (ELISA):

-

Collect the supernatant from the LPS-stimulated cells as described above.

-

Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Protocol: In Vitro Anticancer Assay (MCF-7 Breast Cancer Cells)

1. Cell Culture:

-

Maintain MCF-7 human breast cancer cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin (B600854) at 37°C in a 5% CO₂ incubator.

2. Cell Proliferation Assay (MTT Assay):

-

Perform the MTT assay as described in section 5.1.2 with MCF-7 cells.

3. Wound Healing Assay for Migration:

-

Grow MCF-7 cells to confluence in a 6-well plate.

-

Create a scratch in the cell monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium containing different concentrations of Oroxylin A 7-O-glucoside.

-

Capture images of the scratch at 0 and 24 hours.

-

Measure the wound closure area to quantify cell migration.

4. Transwell Invasion Assay:

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed MCF-7 cells in the upper chamber in serum-free medium containing Oroxylin A 7-O-glucoside.

-

Add medium with 10% FBS to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface.

-

Count the number of invaded cells under a microscope.

Conclusion

Oroxylin A 7-O-glucoside is a natural flavonoid with significant therapeutic potential, underscored by its diverse biological activities. Its well-defined chemical structure and the growing body of evidence supporting its mechanisms of action make it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers to explore and harness the pharmacological benefits of this promising compound.

References

Biosynthesis of Oroxylin 7-O-glucoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of Oroxylin 7-O-glucoside, a flavonoid of significant interest for its potential therapeutic properties. The pathway is primarily elucidated from studies on Scutellaria baicalensis, a medicinal plant rich in this and related compounds.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway, culminating in specific methylation and glycosylation steps. The aglycone, Oroxylin A, is synthesized first and subsequently glycosylated to yield this compound.

The core of this pathway in Scutellaria species is a specialized branch of flavonoid synthesis that produces 4'-deoxyflavones. This pathway utilizes cinnamic acid rather than p-coumaric acid as a precursor, leading to the formation of a flavanone (B1672756) intermediate, pinocembrin (B1678385), which lacks a hydroxyl group at the 4' position of the B-ring.

The key enzymatic steps leading to this compound are:

-

Phenylalanine to Cinnamic Acid: The pathway initiates with the conversion of L-phenylalanine to cinnamic acid, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic Acid to Cinnamoyl-CoA: Cinnamic acid is then activated to its CoA thioester, cinnamoyl-CoA, by a specific Cinnamate-CoA Ligase (CLL) .

-

Formation of Pinocembrin Chalcone (B49325): Chalcone Synthase (CHS) catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin chalcone.

-

Isomerization to Pinocembrin: Chalcone Isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into the flavanone, pinocembrin.

-

Formation of Chrysin: The flavone (B191248) backbone is created by Flavone Synthase (FNSII) , which introduces a double bond into the C-ring of pinocembrin to yield chrysin.

-

Hydroxylation to Baicalein (B1667712): Chrysin is hydroxylated at the C6 position by a specific Flavone 6-Hydroxylase (F6H) , a cytochrome P450 enzyme, to produce baicalein (5,6,7-trihydroxyflavone).

-

Methylation to Oroxylin A: The hydroxyl group at the C6 position of baicalein is methylated by an O-methyltransferase (OMT) , specifically a Phenylpropanoid and Flavonoid O-methyltransferase (PFOMT), using S-adenosyl-L-methionine (SAM) as the methyl donor, to form Oroxylin A (5,7-dihydroxy-6-methoxyflavone)[1]. In S. baicalensis roots, SbPFOMT2 and SbPFOMT5 have been shown to efficiently O-methylate the C6 position of flavones to produce compounds like Oroxylin A[1].

-

Glycosylation to this compound: The final step is the attachment of a glucose moiety to the 7-hydroxyl group of Oroxylin A. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) , which transfers a glucose molecule from UDP-glucose to the flavonoid aglycone. While the specific UGT responsible for this reaction on Oroxylin A in S. baicalensis has not been definitively isolated and characterized, studies have identified several UGTs in this plant that can glucosylate the 7-OH position of flavonoids[2][3].

It is important to note that in Scutellaria baicalensis, the 7-O-glucuronide of Oroxylin A (oroxyloside) is a more commonly reported metabolite than the 7-O-glucoside[4][5]. This suggests that UDP-glucuronosyltransferases (UGATs) are also highly active in the roots of this plant, catalyzing the transfer of glucuronic acid to the 7-OH position of flavonoids.

Caption: Biosynthesis pathway of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. Most studies focus on the more abundant related compounds like baicalin (B1667713) and wogonin, or the aglycone, Oroxylin A, and its glucuronide. The following tables summarize available data to provide context.

Table 1: Concentration of Oroxylin A and Oroxyloside in Scutellaria Species

| Species | Tissue | Compound | Concentration (mg/g DW) | Reference |

| Scutellaria baicalensis | Root | Oroxylin A | ~0.5 - 1.5 | [6] |

| Oroxyloside | ~1.0 - 2.5 | [6] | ||

| Scutellaria lateriflora | Root | Oroxylin A | Not Detected | [6] |

| Oroxyloside | Not Detected | [6] | ||

| Scutellaria arenicola | Root | Oroxylin A | ~0.1 - 0.3 | [6] |

| Oroxyloside | ~0.2 - 0.5 | [6] | ||

| Scutellaria integrifolia | Root | Oroxylin A | ~0.1 - 0.2 | [6] |

| Oroxyloside | ~0.2 - 0.4 | [6] |

Note: Oroxyloside is Oroxylin A 7-O-glucuronide. Data is estimated from graphical representations in the cited literature and is for comparative purposes.

Table 2: Kinetic Parameters of a Representative Flavonoid Glucosyltransferase

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Sugar Donor | Reference |

| VvGT1 (from Vitis vinifera) | Quercetin | 31 | ~0.08 | ~0.0026 | UDP-Glucose | |

| Kaempferol | 42 | ~0.08 | ~0.0019 | UDP-Glucose |

Note: This data is for a flavonoid 3-O-glucosyltransferase and is provided as a representative example of flavonoid UGT kinetics. Kinetic data for a specific Oroxylin A 7-O-glucosyltransferase is not currently available.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of the this compound biosynthetic pathway.

O-Methyltransferase (OMT) Activity Assay

This protocol is for the in vitro characterization of a flavonoid O-methyltransferase, such as the one converting baicalein to Oroxylin A.

Objective: To determine the catalytic activity and substrate specificity of a candidate OMT.

Materials:

-

Recombinant OMT enzyme (purified)

-

Baicalein (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Methanol (for quenching the reaction)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture to a final volume of 100 µL:

-

100 mM Tris-HCl (pH 7.5)

-

0.5 mM Baicalein (dissolved in DMSO, final DMSO concentration < 1%)

-

5 mM SAM

-

Purified recombinant OMT enzyme (e.g., 1-5 µg)

-

-

Negative Control: Prepare a control reaction by either omitting the enzyme or using a heat-inactivated enzyme (boiled for 10 minutes).

-

Incubation: Incubate the reaction mixtures at 37°C for 1 to 12 hours. The optimal incubation time should be determined empirically.

-

Reaction Quenching: Stop the reaction by adding an equal volume (100 µL) of methanol.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes to pellet any precipitated protein.

-

HPLC Analysis: Analyze the supernatant by HPLC to identify and quantify the product, Oroxylin A.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Detection: UV detector at a wavelength suitable for flavonoids (e.g., 270 nm and 330 nm).

-

Quantification: Compare the peak area of the product with a standard curve of authentic Oroxylin A.

-

UDP-Glucosyltransferase (UGT) Activity Assay

This protocol describes the in vitro characterization of a flavonoid UGT that may catalyze the formation of this compound.

Objective: To determine the catalytic activity of a candidate UGT towards Oroxylin A.

Materials:

-

Recombinant UGT enzyme (purified)

-

Oroxylin A (substrate)

-

UDP-glucose (sugar donor)

-

Tris-HCl buffer (100 mM, pH 7.5)

-

Methanol (for quenching the reaction)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture to a final volume of 50 µL:

-

100 mM Tris-HCl (pH 7.5)

-

0.2 mM Oroxylin A (dissolved in DMSO, final DMSO concentration < 1%)

-

2.5 mM UDP-glucose

-

Purified recombinant UGT enzyme (e.g., 5-20 µg)

-

-

Negative Control: Prepare a control reaction by omitting the enzyme or using a heat-inactivated enzyme.

-

Incubation: Incubate the reaction mixtures at 30°C for 1 to 4 hours.

-

Reaction Quenching: Terminate the reaction by adding 100 µL of methanol.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes.

-

HPLC Analysis: Analyze the supernatant by HPLC to detect the formation of this compound.

-

Use the same HPLC conditions as described for the OMT assay. The product, this compound, will have a shorter retention time than the aglycone, Oroxylin A.

-

The identity of the product can be confirmed by LC-MS analysis.

-

Extraction and Quantification of Oroxylin A and this compound from Plant Material

This protocol outlines a general procedure for the extraction and analysis of Oroxylin A and its glucoside from plant tissues, such as the roots of Scutellaria baicalensis.

Objective: To extract and quantify the levels of Oroxylin A and this compound in plant samples.

Materials:

-

Freeze-dried and powdered plant tissue

-

80% Methanol (extraction solvent)

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a C18 column and UV or MS detector

Procedure:

-

Extraction:

-

Weigh approximately 100 mg of powdered plant tissue into a tube.

-

Add 1 mL of 80% methanol.

-

Vortex thoroughly and then sonicate for 30-60 minutes in an ultrasonic bath.

-

-

Centrifugation: Centrifuge the extract at 12,000 x g for 15 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Inject the filtered extract into the HPLC system.

-

Use a gradient elution with a mobile phase of acetonitrile and water (containing 0.1% formic acid) on a C18 column.

-

Monitor the elution profile at appropriate wavelengths (e.g., 270 nm).

-

Identify the peaks corresponding to Oroxylin A and this compound by comparing their retention times with authentic standards.

-

Quantify the compounds by constructing a standard curve for each analyte. For more sensitive and specific quantification, an LC-MS/MS method can be developed.

-

Caption: Experimental workflows for pathway characterization.

References

- 1. maxapress.com [maxapress.com]

- 2. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baicalin—Current Trends in Detection Methods and Health-Promoting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation methods used for Scutellaria baicalensis active components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differentially evolved glucosyltransferases determine natural variation of rice flavone accumulation and UV-tolerance - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and physicochemical properties of Oroxylin 7-O-glucoside.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A 7-O-glucoside is a naturally occurring flavonoid glycoside found in several medicinal plants, most notably Oroxylum indicum and Scutellaria baicalensis.[1] As a derivative of the flavone (B191248) oroxylin A, this compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and relevant experimental methodologies for the study of Oroxylin A 7-O-glucoside.

Chemical Structure and Properties

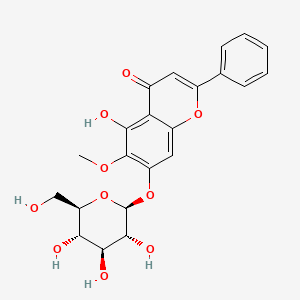

Oroxylin A 7-O-glucoside consists of a flavone aglycone, oroxylin A (5,7-dihydroxy-6-methoxy-2-phenyl-4H-1-benzopyran-4-one), linked to a glucose molecule at the 7-hydroxyl position through a β-glycosidic bond.[1]

Systematic IUPAC Name: 5-hydroxy-6-methoxy-2-phenyl-7-(β-D-glucopyranosyloxy)-4H-chromen-4-one[1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of Oroxylin A 7-O-glucoside is presented in the table below. It is important to note that while some experimental data is available, other parameters are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂O₁₀ | [1] |

| Molecular Weight | 446.40 g/mol | [1][2] |

| Appearance | Yellow powder | N/A |

| Melting Point | Not experimentally determined | N/A |

| Solubility | 10 mM in DMSO | [3] |

| Sparingly soluble in aqueous buffers | [4] (for aglycone) | |

| pKa | Not experimentally determined | N/A |

| LogP (computed) | 1.4 (for Oroxylin A-7-O-glucuronide) | [5] |

Experimental Protocols

Isolation and Purification from Plant Material

Oroxylin A 7-O-glucoside is typically isolated from the dried and powdered bark or roots of Oroxylum indicum or Scutellaria baicalensis. A general workflow for its extraction and purification is as follows:

Detailed Methodology:

-

Plant Material Preparation: The dried plant material (e.g., bark of Oroxylum indicum) is pulverized into a fine powder to increase the surface area for solvent extraction.[1]

-

Primary Extraction: The powdered material is extracted with a polar solvent, typically 70-80% aqueous methanol or ethanol, at room temperature with agitation for a defined period (e.g., 24-48 hours).[1] This process is often repeated multiple times to ensure exhaustive extraction. For instance, 100 kg of Oroxylum indicum bark powder extracted with 80% methanol can yield a 12-15% crude extract.[1]

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure to remove the organic solvent. The resulting aqueous suspension is then subjected to liquid-liquid partitioning with a solvent of intermediate polarity, such as ethyl acetate (B1210297).[1] Oroxylin A 7-O-glucoside, being moderately polar, will preferentially partition into the ethyl acetate phase, separating it from more polar impurities like sugars and highly polar flavonoids.

-

Chromatographic Purification: The ethyl acetate fraction is dried and subjected to further purification using column chromatography. Common stationary phases include silica gel or Sephadex LH-20. Elution is typically performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain a high-purity compound is often achieved using preparative reverse-phase HPLC.

Analytical Characterization

a) High-Performance Liquid Chromatography (HPLC)

-

Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection is commonly performed in the range of 280-330 nm, which is optimal for flavonoids.[1]

-

Sample Preparation: A known amount of the dried extract or purified compound is dissolved in a suitable solvent (e.g., methanol or DMSO) and filtered through a 0.45 µm filter before injection.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H and ¹³C NMR, the purified compound is typically dissolved in a deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆), which is an excellent solvent for many flavonoids.[1]

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Key Spectroscopic Data (in DMSO-d₆):

-

¹H-NMR: The anomeric proton of the glucose moiety typically appears as a doublet around δ 4.98 ppm with a coupling constant (J) of approximately 7.2 Hz, characteristic of a β-anomeric configuration.[1] Aromatic protons of the flavone backbone are observed in the range of δ 6.5-8.0 ppm. The methoxy (B1213986) group protons usually appear as a singlet around δ 3.89 ppm.[1]

-

¹³C-NMR: The carbonyl carbon (C-4) of the flavone ring resonates at approximately δ 182.1 ppm.[1] The anomeric carbon (C-1'') of the glucose unit is typically found around δ 105.3 ppm.[1]

-

c) Mass Spectrometry (MS)

-

Ionization Technique: Electrospray ionization (ESI) is the most common method used for the analysis of flavonoid glycosides. It is a soft ionization technique that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.

-

Mass Analyzer: Various mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

-

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the most characteristic fragmentation is the loss of the glucose moiety (162 Da), resulting in the formation of the aglycone fragment ion (oroxylin A).[1] In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 445 is observed.[1]

Biological Activity and Signaling Pathways

Oroxylin A 7-O-glucoside has been reported to modulate several key signaling pathways, contributing to its observed biological effects.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Oroxylin A (the aglycone) has been shown to inhibit this pathway. The proposed mechanism for the aglycone involves the inhibition of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes involved in inflammation.

References

An In-depth Technical Guide on the Pharmacological Activities of Oroxylin 7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A-7-O-glucoside, a flavonoid glycoside primarily derived from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis, has garnered significant attention in pharmacological research. This document provides a comprehensive technical review of its diverse biological activities, including its anti-cancer, anti-inflammatory, neuroprotective, and antioxidant properties. The content herein summarizes quantitative data, details key experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Pharmacological Activities

Oroxylin A-7-O-glucoside and its aglycone, Oroxylin A, modulate numerous signaling pathways critical in various disease pathologies. These include the NF-κB, MAPK, PI3K/Akt, and Wnt/β-catenin pathways, which are instrumental in regulating inflammation, cell proliferation, apoptosis, and metastasis.

Anti-Cancer Activity

Oroxylin A and its glycoside have demonstrated significant anti-cancer properties across various cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and metastasis, and modulation of tumor-associated signaling pathways.

Quantitative Data on Anti-Cancer Activity

| Compound | Cell Line | Activity | IC50 / Concentration | Source |

| Oroxylin A-7-O-glucuronide (Oroxyloside) | U87-MG (Glioma) | Proliferation Inhibition | 36.87 µM | [1] |

| Oroxylin A-7-O-glucuronide (Oroxyloside) | U251-MG (Glioma) | Proliferation Inhibition | 52.36 µM | [1] |

| Oroxylin A-7-O-glucuronide (Oroxyloside) | U138-MG (Glioma) | Proliferation Inhibition | 59.67 µM | [1] |

| Oroxylin A-7-O-glucuronide (Oroxyloside) | SHG44 (Glioma) | Proliferation Inhibition | 56.39 µM | [1] |

| Oroxylum indicum extract (OIE) | HSC-3 (Oral Cancer) | Cytotoxicity | 50 µg/mL | [2] |

| Oroxylin A | HCT116 (Colon Tumor) | Inhibition of NF-κB p65 nuclear translocation | - | |

| Oroxylin A | THP-1 (Monocytes) | Inhibition of NF-κB p65 nuclear translocation | - | |

| Oroxylin A | Breast Cancer Cells | Inhibition of glycolysis-dependent proliferation | - | [3][4] |

| Oroxylin A | Gallbladder Carcinoma Cells | Proliferation attenuation, migration & invasion inhibition | - | [5] |

Signaling Pathways in Anti-Cancer Activity

Oroxylin A and its glucoside have been shown to induce apoptosis in cancer cells through various mechanisms. In human glioma cells, oroxyloside induces apoptosis by increasing the cleavage of Caspase-9, Caspase-3, and PARP, which is accompanied by the release of cytochrome c into the cytoplasm.[6] This process is part of the intrinsic apoptosis pathway. Furthermore, in oral cancer HSC-3 cells, an extract enriched in Oroxylin A-7-O-β-d-glucuronide was found to induce apoptosis through the activation of caspases, with molecular docking studies suggesting effective binding to PARP and caspase-3.[2]

The anti-proliferative effects are partly mediated by cell cycle arrest. In glioma cells, oroxyloside induces G0/G1 phase arrest by downregulating Cyclin D1 and CDK2 while upregulating p53 and p21.[6] In breast cancer, Oroxylin A inhibits glycolysis-dependent proliferation by suppressing HIF1α stabilization through the activation of SIRT3.[3][4]

Metastasis is also inhibited by these compounds. Oroxyloside has been shown to dramatically inhibit the migration of glioma cells in a dose-dependent manner by modulating the extracellular matrix. This is evidenced by the upregulation of E-cadherin and MTA3, and the downregulation of N-cadherin, Vimentin, Twist, α-SMA, and Syndecan-2.[6]

Below is a diagram illustrating the apoptotic pathway induced by Oroxylin A-7-O-glucoside in glioma cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Insight into OroxylinA-7-O-β-d-Glucuronide-Enriched Oroxylum indicum Bark Extract in Oral Cancer HSC-3 Cell Apoptotic Mechanism: Role of Mitochondrial Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]

- 4. Oroxylin A inhibits glycolysis-dependent proliferation of human breast cancer via promoting SIRT3-mediated SOD2 transcription and HIF1α destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oroxyloside inhibits human glioma progression by suppressing proliferation, metastasis and inducing apoptosis related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Mechanism of Action of Oroxylin A 7-O-glucoside

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oroxylin A 7-O-glucoside, also known as oroxyloside, is a significant flavonoid glycoside primarily isolated from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis.[1][2] This compound, a glucuronide metabolite of Oroxylin A, has garnered substantial interest within the pharmacological research community due to its diverse and potent biological activities.[1][3] Extensive in vitro studies have demonstrated its anti-inflammatory, anticancer, and antioxidant properties.[1] The therapeutic potential of Oroxylin A 7-O-glucoside stems from its ability to modulate a multitude of cellular signaling pathways critical in the pathogenesis of various chronic diseases.[1][4] This technical guide provides a comprehensive overview of the core in vitro mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling cascades.

Core Mechanisms of Action

The in vitro biological effects of Oroxylin A 7-O-glucoside are multifaceted, primarily revolving around its anti-inflammatory and anticancer activities. These effects are achieved through the modulation of key signaling pathways that regulate inflammation, cell survival, proliferation, and apoptosis.

Anti-inflammatory Effects

Oroxylin A 7-O-glucoside exhibits potent anti-inflammatory properties by targeting central inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3][5][6]

-

Inhibition of the TLR4/NF-κB Pathway: The compound has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[7][8] It effectively suppresses the nuclear translocation of the NF-κB p65 subunit and prevents the phosphorylation, and subsequent degradation, of its inhibitor, IκBα.[3][5] This is achieved by inhibiting the upstream kinase, IKKα/β.[5] By blocking NF-κB activation, Oroxylin A 7-O-glucoside significantly reduces the gene expression and production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3][8][9]

-

Downregulation of Inflammatory Enzymes: The compound effectively inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[6][9]

-

Modulation of PPARγ and JNK Pathways: Oroxylin A 7-O-glucoside has been found to upregulate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory functions that can mediate the inhibition of NF-κB.[3] Additionally, it inhibits the c-Jun N-terminal kinase (JNK) pathway, another critical component of the inflammatory response.[3]

Anticancer Effects

Oroxylin A 7-O-glucoside demonstrates significant anticancer potential across various cancer cell lines through the induction of apoptosis, cell cycle arrest, and modulation of cancer cell metabolism.[1][10]

-

Induction of Apoptosis: The primary mechanism for its anticancer activity is the induction of programmed cell death (apoptosis).

-

Mitochondrial Pathway: It triggers the intrinsic, or mitochondrial, pathway of apoptosis. In human colon cancer cells, it induces the translocation of the tumor suppressor protein p53 to the mitochondria.[11] This event leads to the inhibition of manganese superoxide (B77818) dismutase (SOD2) activity, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which promotes apoptosis.[11]

-

Caspase Activation: The apoptotic cascade is further propagated through the activation of key executioner caspases, such as caspase-3 and caspase-7.[12][13] Activated caspase-3 proceeds to cleave critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to DNA fragmentation and cell death.[12][13]

-

-

Cell Cycle Arrest: Oroxylin A 7-O-glucoside can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[14] This arrest is associated with a significant decrease in the expression of key cell cycle regulatory proteins, including Cdk7, Cdc2/p34, cyclin A, and cyclin B1.[14]

-

Metabolic Reprogramming: The compound can interfere with cancer cell metabolism. It has been shown to inhibit the non-oxidative pentose (B10789219) phosphate (B84403) pathway (PPP) by directly targeting and decreasing the activity of the enzyme transketolase (TKT). This action can lead to apoptosis and cell cycle arrest in hepatocellular carcinoma.[10] Furthermore, it can suppress glycolysis in breast cancer cells by upregulating SIRT3, which in turn destabilizes Hypoxia-Inducible Factor-1α (HIF-1α).[1]

Data Presentation

The following tables summarize the quantitative data from various in vitro studies, highlighting the efficacy of Oroxylin A 7-O-glucoside and its aglycone, Oroxylin A.

Table 1: Cytotoxic Activity (IC50 Values) of Oroxylin A and its Glucuronide

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Oroxylin A 7-O-glucuronide | U87-MG | Glioma | 36.87 | [3] |

| Oroxylin A 7-O-glucuronide | U251-MG | Glioma | 52.36 | [3] |

| Oroxylin A 7-O-glucuronide | U138-MG | Glioma | 59.67 | [3] |

| Oroxylin A 7-O-glucuronide | SHG44 | Glioma | 56.39 | [3] |

| Oroxylum indicum Extract (rich in Oroxylin A 7-O-glucuronide) | HSC-3 | Oral Squamous Carcinoma | 50 µg/mL | [12] |

| Oroxylin A | Hep3B | Hepatocellular Carcinoma | 1385 | [15] |

Table 2: In Vitro Effects on Inflammatory and Apoptotic Markers

| Target/Process | Cell Line | Treatment/Stimulus | Effect | Reference |

| NF-κB p65 Nuclear Translocation | THP-1, HCT116 | Oroxylin A | Inhibition | [5] |

| IL-6 Secretion | THP-1 | LPS + Oroxylin A | Suppression | [5] |

| Pro-inflammatory Cytokines (IL-1β, IL-6) | RAW264.7, BMDM | LPS + Oroxylin A 7-O-glucuronide | Reduction | [3] |

| iNOS and COX-2 Expression | RAW264.7 | LPS + Oroxylin A | Inhibition | [6] |

| p53 Mitochondrial Translocation | HCT-116 | Oroxylin A (50-200 µM) | Increase | |

| ROS Production | HCT-116 | Oroxylin A (100 µM) | Increase | [11] |

| Caspase-3/7 Activation | HSC-3 | Oroxylum indicum Extract (50 µg/mL) | Increase | [12] |

| G2/M Phase Arrest | BGC-823 | Oroxylin A | Induction | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of action of Oroxylin A 7-O-glucoside.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells (e.g., Hep3B, HSC-3) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 18-24 hours to allow for attachment.[7]

-

Treat the cells with various concentrations of Oroxylin A 7-O-glucoside (e.g., 0-2000 µM) for a specified duration (e.g., 24, 48 hours).[15] Include a vehicle control (e.g., DMSO).

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

-

Carefully remove the MTT solution and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group. The IC50 value is determined from the dose-response curve.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways (e.g., p-IκBα, p65, caspases, cyclins).

-

Protocol:

-

Treat cells with Oroxylin A 7-O-glucoside as required by the experiment.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.[8]

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptotic cells.

-

Cell Cycle Analysis (Propidium Iodide Staining):

-

Culture and treat cells with Oroxylin A 7-O-glucoside for the desired time (e.g., 24 hours).[10]

-

Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.[10]

-

-

Apoptosis Analysis (Annexin V-FITC/PI Staining):

-

Treat cells with Oroxylin A 7-O-glucoside for the appropriate duration (e.g., 48 hours).[10]

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour. The analysis distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key molecular pathways and workflows discussed.

Caption: Inhibition of the NF-κB Signaling Pathway by Oroxylin A 7-O-glucoside.

Caption: Induction of the Mitochondrial Apoptosis Pathway by Oroxylin A 7-O-glucoside.

Caption: Mechanism of G2/M Phase Cell Cycle Arrest Induced by Oroxylin A 7-O-glucoside.

Caption: General Experimental Workflow for In Vitro Analysis of Bioactive Compounds.

References

- 1. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Oroxylin A prevents inflammation-related tumor through down-regulation of inflammatory gene expression by inhibiting NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oroxylin A inhibition of lipopolysaccharide-induced iNOS and COX-2 gene expression via suppression of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Candidate Drug Screen Strategy: The Discovery of Oroxylin A in Scutellariae Radix Against Sepsis via the Correlation Analysis Between Plant Metabolomics and Pharmacodynamics [frontiersin.org]

- 9. Oroxylin A inhibits inflammatory cytokines in periodontitis via HO‑1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oroxylin A modulates mitochondrial function and apoptosis in human colon cancer cells by inducing mitochondrial translocation of wild-type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insight into OroxylinA-7-O-β-d-Glucuronide-Enriched Oroxylum indicum Bark Extract in Oral Cancer HSC-3 Cell Apoptotic Mechanism: Role of Mitochondrial Microenvironment | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Oroxylin A induces G2/M phase cell-cycle arrest via inhibiting Cdk7-mediated expression of Cdc2/p34 in human gastric carcinoma BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Preliminary Studies on the Bioactivity of Oroxylin A 7-O-glucoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oroxylin A 7-O-glucoside is a flavonoid glycoside found in medicinal plants such as Oroxylum indicum and Scutellaria baicalensis. As a naturally occurring compound, it has garnered interest for its potential therapeutic applications. This technical guide provides a summary of the preliminary studies on the bioactivity of Oroxylin A 7-O-glucoside, with a focus on its potential anticancer, anti-inflammatory, and neuroprotective effects. This document also outlines common experimental methodologies for assessing these activities and visualizes the proposed signaling pathways and general experimental workflows. It is important to note that while research on the aglycone form, Oroxylin A, and the related compound Oroxylin A 7-O-glucuronide is more extensive, this guide focuses on the available data for Oroxylin A 7-O-glucoside.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C22H22O10 |

| Molecular Weight | 446.40 g/mol |

| Appearance | Yellow powder |

| Solubility | Soluble in DMSO |

Bioactivity of Oroxylin A 7-O-glucoside

Preliminary research suggests that Oroxylin A 7-O-glucoside possesses a range of biological activities. The primary proposed mechanism of action involves the inhibition of prolyl oligopeptidase, an enzyme implicated in various cellular processes.[1] This inhibition is thought to modulate several key signaling pathways, including NF-κB and MAPK.[1]

Anticancer Activity

Oroxylin A 7-O-glucoside has demonstrated potential as an anticancer agent.[1] Studies have indicated its ability to inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) and reduce tumor mass in xenograft models.[1] The proposed mechanisms include the induction of cell cycle arrest and apoptosis.[1] Furthermore, it is suggested that the compound may reduce oxidative stress under hypoxic conditions by upregulating SIRT3, which in turn leads to the destabilization of HIF-1α.[1]

Anti-inflammatory Effects

The anti-inflammatory properties of Oroxylin A 7-O-glucoside are another area of active research.[1] It is believed to exert these effects by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1] Additionally, it may inhibit the activity of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory profile.[1]

Neuroprotective Properties

Emerging evidence suggests that Oroxylin A, the aglycone of Oroxylin A 7-O-glucoside, exhibits neuroprotective properties against oxidative stress and inflammation.[1] While direct studies on the glucoside are limited, the activities of its aglycone suggest a potential therapeutic role in neurological disorders.

Quantitative Data

Currently, there is a notable lack of specific quantitative data (e.g., IC50, EC50 values) for the bioactivity of Oroxylin A 7-O-glucoside in the publicly available scientific literature. The table below summarizes the reported bioactivities for which quantitative data is yet to be extensively published.

| Bioactivity | Cell Lines/Model | Reported Effect | Quantitative Data |

| Anticancer | Breast Cancer Cells (MCF-7, MDA-MB-231), Xenograft Models | Inhibition of proliferation, reduction of tumor mass, cell cycle arrest, apoptosis induction.[1] | Not available in cited sources |

| Anti-inflammatory | In vitro and in vivo models | Reduction of pro-inflammatory cytokines (TNF-α, IL-6), inhibition of COX and iNOS.[1] | Not available in cited sources |

| Neuroprotection | (Inferred from Oroxylin A studies) | Protection against oxidative stress and neuroinflammation.[1] | Not available in cited sources |

Experimental Protocols

Anticancer Activity Assessment

-

Cell Viability Assay (MTT Assay):

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of Oroxylin A 7-O-glucoside for a specified period (e.g., 24, 48, 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cells are treated with Oroxylin A 7-O-glucoside as described above.

-

After treatment, cells are harvested and washed with a binding buffer.

-

Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Anti-inflammatory Activity Assessment

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Macrophage cell lines (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of Oroxylin A 7-O-glucoside.

-

After incubation, the cell culture supernatant is collected.

-

The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

The absorbance is measured at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

-

-

Cytokine Measurement (ELISA):

-

Cell culture supernatants or animal serum samples are collected after treatment with Oroxylin A 7-O-glucoside and an inflammatory stimulus.

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for cytokines of interest (e.g., TNF-α, IL-6) are used to quantify their concentrations according to the manufacturer's instructions.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways modulated by Oroxylin A 7-O-glucoside and a general workflow for its bioactivity screening.

Caption: Proposed Anti-inflammatory Signaling Pathway of Oroxylin A 7-O-glucoside.

Caption: General Experimental Workflow for Bioactivity Screening of Natural Products.

Conclusion and Future Directions

The preliminary evidence suggests that Oroxylin A 7-O-glucoside is a bioactive flavonoid with potential therapeutic applications, particularly in the fields of oncology and inflammation. However, the current body of research is limited, and further in-depth studies are required to substantiate these initial findings. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the precise efficacy of Oroxylin A 7-O-glucoside through dose-response studies to establish IC50 and EC50 values.

-

Mechanistic Elucidation: Conducting detailed molecular studies to confirm the proposed mechanisms of action and identify specific cellular targets and signaling pathways.

-

Comparative Studies: Performing head-to-head comparisons of the bioactivity of Oroxylin A 7-O-glucoside with its aglycone, Oroxylin A, and its glucuronide metabolite to understand the structure-activity relationship.

-

Pharmacokinetic and Toxicological Profiling: Establishing a comprehensive safety and pharmacokinetic profile to assess its potential as a drug candidate.

A more robust understanding of the pharmacological properties of Oroxylin A 7-O-glucoside will be crucial for its potential development into a novel therapeutic agent.

References

Metabolism, absorption, and bioavailability of Oroxylin 7-O-glucoside.

An In-depth Technical Guide on the Metabolism, Absorption, and Bioavailability of Oroxylin A 7-O-glucoside

Introduction

Oroxylin A 7-O-glucoside is a prominent flavonoid glycoside primarily isolated from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis.[1] As a derivative of the aglycone Oroxylin A, this compound has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[2][3] However, the therapeutic efficacy of Oroxylin A 7-O-glucoside is intrinsically linked to its metabolic fate, absorption profile, and systemic bioavailability. Flavonoid glycosides are often poorly absorbed in their native form, undergoing extensive biotransformation within the gastrointestinal tract and liver. This guide provides a comprehensive technical overview of the current understanding of the absorption, metabolism, bioavailability, and pharmacokinetics of Oroxylin A 7-O-glucoside, intended for researchers, scientists, and professionals in drug development.

Absorption

The absorption of Oroxylin A 7-O-glucoside is a multi-step process, heavily reliant on presystemic metabolic events, particularly the action of intestinal microflora.

Role of Gut Microbiota

Orally administered flavonoid glycosides, including Oroxylin A 7-O-glucoside, are generally too polar to be absorbed via passive diffusion across the intestinal epithelium. The critical first step in their absorption is the enzymatic hydrolysis of the glycosidic bond by intestinal bacteria.[4][5] Gut microbiota produce β-glucosidases that cleave the glucose moiety from Oroxylin A 7-O-glucoside, releasing its aglycone, Oroxylin A.[6] This deglycosylation is essential as the less polar aglycone, Oroxylin A, possesses significantly higher intestinal permeability compared to its glycoside form.[6]

Intestinal Permeability

The Caco-2 cell monolayer is a widely utilized in vitro model for predicting human intestinal absorption.[7][8] Studies using this model have demonstrated that Oroxylin A has a higher apparent permeability coefficient (Papp) than its glycoside counterparts.[6] For instance, research on flavonoids from Scutellariae Radix showed that the aglycones, including Oroxylin A, are more readily absorbed than their corresponding glucuronides.[6] The transport of some related flavonoids across Caco-2 cell monolayers has been shown to involve passive diffusion, while others may also be subject to transporter-mediated efflux.[7]

Metabolism

Following the release of Oroxylin A in the intestine, the aglycone is absorbed and undergoes extensive Phase I and Phase II metabolism, primarily in the liver. The resulting metabolites are the major forms detected in systemic circulation.[9][10]

Phase I Metabolism

The primary Phase I metabolic reaction is the hydrolysis of the glycosidic bond by gut microflora, as described above.[11] While other Phase I reactions such as oxidation and reduction are common for many xenobiotics, the dominant metabolic pathway for Oroxylin A after absorption involves direct conjugation via Phase II reactions.[9][12]

Phase II Metabolism

Phase II metabolism is the principal metabolic pathway for Oroxylin A, leading to the formation of more water-soluble conjugates that can be readily excreted.[9][13]

-

Glucuronidation: The most significant Phase II reaction for Oroxylin A is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver.[11][13] This process conjugates glucuronic acid to the 7-hydroxyl group of Oroxylin A, forming Oroxylin A 7-O-glucuronide (OG) . This metabolite is one of the most abundant forms found in plasma after oral administration.[9][14]

-

Sulfation: Another important conjugation reaction is sulfation, which leads to the formation of Oroxylin A sodium sulfonate (OS) .[14][15] In some species, such as beagle dogs, sulfation is a major metabolic route.[10][15]

Studies have shown that there are significant species-dependent differences in the metabolism of Oroxylin A. In vitro studies using liver microsomes and hepatocytes from humans, monkeys, dogs, rats, and mice have revealed variations in the extent of glucuronidation and sulfation.[9] Monkeys and rats have been suggested as potentially more suitable preclinical models for humans in this context.[9]

The overall metabolic pathway is visualized in the diagram below.

Bioavailability and Pharmacokinetics

Pharmacokinetic studies in various animal models have consistently demonstrated that while Oroxylin A 7-O-glucoside is administered, its aglycone and subsequent metabolites are the primary moieties detected systemically.

Bioavailability

The absolute oral bioavailability of Oroxylin A itself is very low. Studies in rats have reported a relative bioavailability of less than 2% after intragastric administration of Oroxylin A at doses ranging from 40 to 360 mg/kg.[11][14] This poor bioavailability is attributed to its extensive first-pass metabolism in the liver. However, the systemic exposure of its metabolites, Oroxylin A 7-O-glucuronide (OG) and Oroxylin A sulfonate (OS), is substantially higher.[6] In fact, the plasma concentrations (Cmax and AUC) of the glucuronide metabolite can be 10 to 130 times higher than that of the parent aglycone.[6]

Pharmacokinetic Parameters

Pharmacokinetic profiles have been characterized in rats and beagle dogs. After oral administration, Oroxylin A is rapidly absorbed, with Tmax values observed between 0.17 and 5.0 hours.[11] The parent compound is also eliminated quickly.[14] The area under the curve (AUC) values for Oroxylin A and its metabolites show dose-proportionality.[14]

Table 1: Summary of Pharmacokinetic Parameters in Rats after Intragastric (i.g.) Administration of Oroxylin A

| Analyte | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) |

|---|---|---|---|---|

| Oroxylin A | 40 | 35.8 ± 15.6 | 0.42 ± 0.14 | 50.8 ± 20.9 |

| 120 | 108.6 ± 45.3 | 0.58 ± 0.20 | 200.5 ± 101.4 | |

| 360 | 330.1 ± 121.7 | 0.75 ± 0.27 | 759.2 ± 301.5 | |

| Oroxylin A 7-O-glucuronide (OG) | 40 | 1878.5 ± 650.1 | 1.00 ± 0.00 | 10450.3 ± 3112.8 |

| 120 | 5890.2 ± 1890.4 | 1.33 ± 0.41 | 37890.1 ± 11056.7 | |

| 360 | 15890.6 ± 4501.2 | 2.00 ± 0.89 | 120110.8 ± 38901.4 | |

| Oroxylin A Sulfonate (OS) | 40 | 250.1 ± 98.7 | 0.75 ± 0.27 | 890.4 ± 345.6 |

| 120 | 801.3 ± 289.5 | 1.00 ± 0.00 | 2987.6 ± 1001.2 | |

| 360 | 2450.7 ± 901.3 | 1.33 ± 0.41 | 9870.5 ± 3501.9 |

Data compiled from literature; values are illustrative based on published findings.[11][14]

Tissue Distribution and Excretion

Following administration, Oroxylin A and its metabolites undergo rapid and widespread distribution to various tissues.[14] The highest concentrations are typically found in the liver and kidneys.[2][14] Oroxylin A tends to be more widely distributed in tissues compared to its more polar metabolites.[14] Studies investigating the subcellular distribution in HepG2 cancer cells found that both Oroxylin A and its glucuronide metabolite (OG) were primarily distributed into the cell nuclei.[16]

The excretion routes differ for the parent compound and its metabolites. After oral administration of Oroxylin A in rats, the parent compound is mainly excreted in the feces, while the glucuronide metabolite (OG) is predominantly eliminated through bile and urine.[14]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before the experiment with free access to water.

-

Drug Administration: For intravenous (i.v.) administration, Oroxylin A is dissolved in a suitable vehicle (e.g., DMSO, PEG400, saline) and administered via the tail vein (e.g., 2 mg/kg).[14] For intragastric (i.g.) administration, a suspension is prepared (e.g., in 0.5% carboxymethylcellulose sodium) and administered by gavage at various doses (e.g., 40, 120, 360 mg/kg).[14]

-

Sample Collection: Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis with software like WinNonlin to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.).

In Vitro Intestinal Absorption (Caco-2 Cell Model)

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7]

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

For apical (AP) to basolateral (BL) transport, the test compound (Oroxylin A 7-O-glucoside or Oroxylin A) is added to the apical chamber.

-

Samples are collected from the basolateral chamber at specific time intervals (e.g., 30, 60, 90, 120 min), and the volume is replaced with fresh buffer.

-

For BL to AP transport, the compound is added to the basolateral chamber, and samples are taken from the apical side.

-

-

Quantification and Calculation: The concentration of the compound in the collected samples is determined by UPLC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.

Analytical Method: UPLC-MS/MS

-

Sample Preparation: Plasma or cell culture samples are typically prepared by protein precipitation.[15] An aliquot of the sample is mixed with three volumes of cold acetonitrile (B52724) containing an internal standard. After vortexing and centrifugation, the supernatant is collected, evaporated to dryness, and reconstituted for injection. Solid-phase extraction (SPE) may also be used for cleaner samples and higher sensitivity.[2][16]

-

Chromatography: Separation is performed on a UPLC system using a C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B) is commonly employed.[10][15]

-

Mass Spectrometry: Detection is carried out using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[1] Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.[15]

Conclusion

The biopharmaceutical profile of Oroxylin A 7-O-glucoside is characterized by poor direct absorption, necessitating hydrolysis by the gut microbiota to release the more permeable aglycone, Oroxylin A. Following absorption, Oroxylin A undergoes extensive first-pass metabolism, primarily through glucuronidation and sulfation, resulting in low systemic bioavailability of the parent aglycone. The major circulating forms are its Phase II metabolites, Oroxylin A 7-O-glucuronide and Oroxylin A sulfonate. These findings suggest that Oroxylin A 7-O-glucoside functions as a prodrug, and its pharmacological effects are likely mediated by the systemic exposure to its metabolites. A thorough understanding of these metabolic and pharmacokinetic properties is critical for the rational design of future preclinical and clinical studies aimed at harnessing the therapeutic potential of this natural compound.

References

- 1. Oroxylin 7-O-glucoside | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Oroxylin A-7-o-glucoside | 36948-77-3 | LBA94877 [biosynth.com]

- 4. The Presystemic Interplay between Gut Microbiota and Orally Administered Calycosin-7-O-β-D-Glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Interaction between Flavonoids and Intestinal Microbes: A Review [mdpi.com]

- 6. Oral pharmacokinetics of baicalin, wogonoside, oroxylin A 7-O-β-d-glucuronide and their aglycones from an aqueous extract of Scutellariae Radix in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the Intestinal Absorption of Seven Flavonoids from the Flowers of Trollius chinensis Using the Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Metabolites identification and species comparison of Oroxylin A, an anti-cancer flavonoid, in vitro and in vivo by HPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics, tissue distribution and excretion study of Oroxylin A, Oroxylin A 7-O-glucuronide and Oroxylin A sodium sulfonate in rats after administration of Oroxylin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of oroxylin A, oroxylin A 7-O-glucuronide, and oroxylin A sodium sulfonate in beagle dogs by using UHPLC MS/MS Application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of oroxylin A and oroxylin A 7-O-d-glucuronide in HepG2 cell lysate and subcellular fractions with SPE-UPLC-MS/MS: Cellular pharmacokinetic study to indicate anti-cancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Relationship between Oroxylin 7-O-glucoside and its aglycone, Oroxylin A.

An In-depth Technical Guide on the Relationship Between Oroxylin 7-O-glucoside and its Aglycone, Oroxylin A

Introduction

Oroxylin A is a bioactive flavonoid, specifically an O-methylated flavone, predominantly found in the root bark of Scutellaria baicalensis and other medicinal plants like Oroxylum indicum. It has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. In its natural state within plants, Oroxylin A often exists as a glycoside conjugate, most notably Oroxylin A 7-O-glucoside. This glycosylation significantly alters its physicochemical properties, affecting its solubility, stability, and pharmacokinetic profile.

This technical guide elucidates the critical relationship between Oroxylin A 7-O-glucoside and its aglycone, Oroxylin A. It focuses on the conversion process, comparative biological activities, and underlying mechanisms of action, providing researchers and drug development professionals with a comprehensive understanding of these compounds.

The Core Relationship: A Prodrug-Metabolite Dynamic

The fundamental relationship between Oroxylin A 7-O-glucoside and Oroxylin A is that of a prodrug and its active metabolite. Oroxylin A 7-O-glucoside is generally considered to be poorly absorbed in the upper gastrointestinal tract due to its higher molecular weight and hydrophilicity. The conversion to the more pharmacologically active, lipophilic aglycone, Oroxylin A, is a crucial step for its systemic effects.

This biotransformation is primarily mediated by the enzymatic activity of the intestinal microbiota. Specifically, β-glucosidases produced by various gut bacteria hydrolyze the glycosidic bond, cleaving the glucose moiety from the 7-hydroxy position of the flavonoid backbone to release Oroxylin A. This aglycone is then readily absorbed through the intestinal epithelium into systemic circulation.

Comparative Pharmacokinetics

The pharmacokinetic profiles of Oroxylin A and its glucoside differ significantly, highlighting the role of the glucoside as a prodrug that enhances the delivery of the active aglycone. Studies comparing the oral administration of both compounds in rat models provide quantitative evidence of this relationship.

| Parameter | Oroxylin A (Oral Admin.) | Oroxylin A 7-O-glucoside (Oral Admin.) | Reference |

| Dose | 50 mg/kg | 100 mg/kg | |

| Cmax (ng/mL) | 48.3 ± 18.2 | 142.3 ± 45.8 | |

| Tmax (h) | 0.28 ± 0.10 | 8.7 ± 1.5 | |

| AUC (0-t) (ng·h/mL) | 113.6 ± 38.4 | 2073.4 ± 510.6 | |

| Relative Bioavailability | - | Significantly higher systemic exposure to Oroxylin A |

Table 1: Comparative pharmacokinetic parameters of Oroxylin A detected in rat plasma following oral administration of Oroxylin A and Oroxylin A 7-O-glucoside.

As shown in Table 1, when Oroxylin A 7-O-glucoside is administered orally, the resulting plasma concentration of the active metabolite, Oroxylin A, is substantially higher (as indicated by the AUC) than when Oroxylin A itself is administered. The delayed Tmax for the glucoside group (8.7 h vs 0.28 h) reflects the time required for transit to the large intestine and subsequent enzymatic hydrolysis before absorption. This demonstrates that the glycoside form, despite its poor initial absorption, serves as an effective delivery vehicle for the aglycone.

Mechanism of Action: Anti-inflammatory Signaling

Oroxylin A exerts its potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes like iNOS, COX-2, and TNF-α.

Oroxylin A intervenes in this cascade by inhibiting the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene transcription.

Experimental Protocols

In Vitro Conversion of Oroxylin A 7-O-glucoside

Objective: To determine the conversion of Oroxylin A 7-O-glucoside to Oroxylin A by intestinal bacteria.

Methodology:

-

Preparation of Bacterial Suspension: Fecal contents from Sprague-Dawley rats are collected and immediately suspended in anaerobic dilution medium. The suspension is homogenized and centrifuged to obtain a bacterial pellet.

-

Incubation: The bacterial suspension is anaerobically incubated at 37°C. Oroxylin A 7-O-glucoside (final concentration, e.g., 100 µM) is added to the suspension.

-

Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

-

Sample Preparation: The reaction in the collected aliquots is terminated by adding three volumes of ice-cold methanol. The samples are vortexed and centrifuged to precipitate proteins.

-

Quantification: The supernatant is collected and analyzed by High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector to quantify the concentrations of both Oroxylin A 7-O-glucoside and the newly formed Oroxylin A. A standard curve for each analyte is used for accurate quantification.

Pharmacokinetic Study in Rats

Objective: To compare the in vivo pharmacokinetic profiles of Oroxylin A and Oroxylin A 7-O-glucoside.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used. The animals are fasted overnight before drug administration but have free access to water.

-

Drug Administration: Rats are divided into groups. One group receives Oroxylin A (e.g., 50 mg/kg) orally via gavage. Another group receives an equimolar dose of Oroxylin A 7-O-glucoside (e.g., 100 mg/kg). The compounds are typically suspended in a vehicle like 0.5% carboxymethylcellulose sodium.

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to obtain plasma.

-

Sample Analysis: Plasma concentrations of Oroxylin A are determined using a validated LC-MS/MS method. This involves protein precipitation (e.g., with acetonitrile), followed by chromatographic separation on a C18 column and quantification using mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

-

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis software.

Conclusion

The relationship between Oroxylin A 7-O-glucoside and Oroxylin A is a classic example of a prodrug-active metabolite system, primarily governed by the metabolic action of the gut microbiota. While Oroxylin A is the pharmacologically active agent, its oral delivery is significantly enhanced when administered in its glycosidic form. Oroxylin A 7-O-glucoside acts as a carrier, protecting the aglycone from premature metabolism and delivering it to the lower intestine for efficient conversion and absorption. This understanding is paramount for the rational design of formulations and dosage regimens in the development of Oroxylin A as a therapeutic agent. Researchers should consider the glycoside form as a viable strategy to improve the bioavailability and clinical efficacy of this promising natural compound.

A Technical Guide to the Therapeutic Targets of Oroxylin A 7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oroxylin A 7-O-glucoside, a flavonoid glycoside primarily derived from medicinal plants such as Oroxylum indicum and Scutellaria baicalensis, has emerged as a compound of significant pharmacological interest.[1][2] Its aglycone, Oroxylin A, has been extensively studied, revealing a spectrum of biological activities including anti-cancer, anti-inflammatory, and neuroprotective effects.[3][4] This document provides a comprehensive overview of the known and potential therapeutic targets of Oroxylin A and its 7-O-glucoside derivative. It details the molecular signaling pathways modulated by the compound, presents quantitative bioactivity data, and outlines key experimental protocols for its investigation. The primary mechanisms of action involve the modulation of critical cellular pathways such as NF-κB, Nrf2/ARE, and PI3K/Akt, positioning it as a promising candidate for further drug development.[1][3][5]

Introduction to Oroxylin A and Oroxylin A 7-O-glucoside